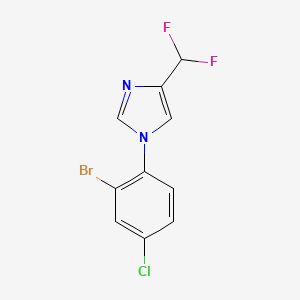
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl-imidazole precursor, followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the halogenation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and imidazole ring allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-4-chlorophenyl)-1H-imidazole
- 1-(2-Chloro-4-fluorophenyl)-4-(difluoromethyl)-1H-imidazole
- 1-(2-Bromo-4-fluorophenyl)-4-(difluoromethyl)-1H-imidazole
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(difluoromethyl)-1H-imidazole is unique due to the specific combination of bromine, chlorine, and difluoromethyl groups attached to the imidazole ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H6BrClF2N2 |
|---|---|
Molekulargewicht |
307.52 g/mol |
IUPAC-Name |
1-(2-bromo-4-chlorophenyl)-4-(difluoromethyl)imidazole |
InChI |
InChI=1S/C10H6BrClF2N2/c11-7-3-6(12)1-2-9(7)16-4-8(10(13)14)15-5-16/h1-5,10H |
InChI-Schlüssel |
XQOZBEQQONHZFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


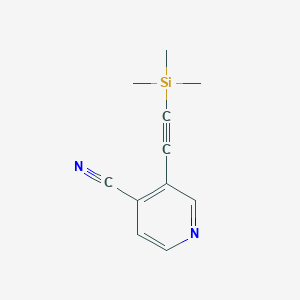
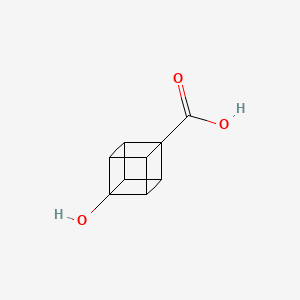

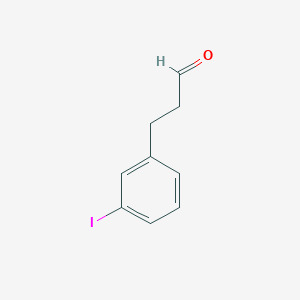
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)
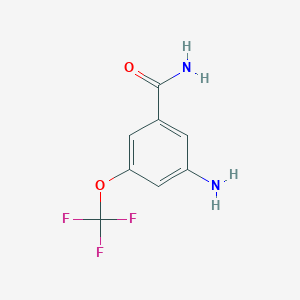
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
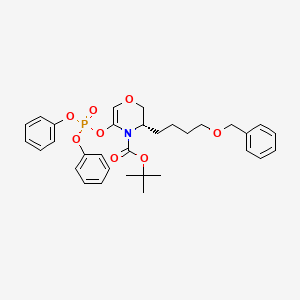

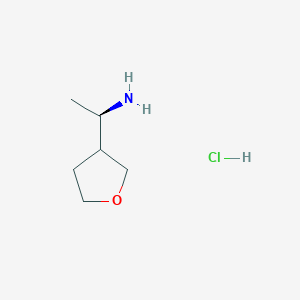
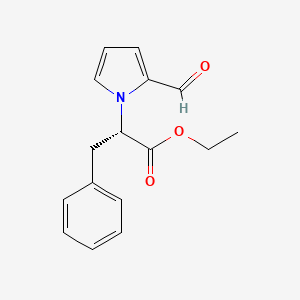
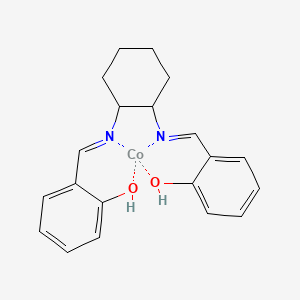
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
